molecular formula C37H34N2O9 B14409233 2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine CAS No. 85315-85-1

2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine

Cat. No.: B14409233
CAS No.: 85315-85-1
M. Wt: 650.7 g/mol
InChI Key: JSUCWPTZTUGPOA-DWNQJFHRSA-N
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Description

2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine is a nucleoside derivative that has garnered interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a uridine core modified with benzoyl and bis(4-methoxyphenyl)(phenyl)methyl groups, which enhance its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine typically involves multiple steps, starting from uridineCommon reagents used in these steps include benzoyl chloride, dimethoxytrityl chloride, and various bases and solvents to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.

Mechanism of Action

The mechanism of action of 2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound’s modifications enhance its binding affinity and specificity, allowing it to interfere with biological pathways and processes. For instance, it may inhibit viral replication by incorporating into viral RNA or DNA, leading to chain termination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine is unique due to its specific structural modifications, which confer enhanced stability and reactivity compared to other nucleoside derivatives. These properties make it a valuable compound for various research and industrial applications .

Properties

CAS No.

85315-85-1

Molecular Formula

C37H34N2O9

Molecular Weight

650.7 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl] benzoate

InChI

InChI=1S/C37H34N2O9/c1-44-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(45-2)20-16-27)46-23-30-32(41)33(48-35(42)24-9-5-3-6-10-24)34(47-30)39-22-21-31(40)38-36(39)43/h3-22,30,32-34,41H,23H2,1-2H3,(H,38,40,43)/t30-,32-,33-,34-/m1/s1

InChI Key

JSUCWPTZTUGPOA-DWNQJFHRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)OC(=O)C6=CC=CC=C6)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)OC(=O)C6=CC=CC=C6)O

Origin of Product

United States

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